molecular formula C17H26ClNO3S B12785001 2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride CAS No. 102367-44-2

2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride

Cat. No.: B12785001
CAS No.: 102367-44-2
M. Wt: 359.9 g/mol
InChI Key: HLFKKQBSKPGODP-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a hydroxy-thia-cyclohexyl moiety, and a phenylacetate backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride typically involves multiple steps:

  • Formation of the Phenylacetate Backbone: : The phenylacetate backbone can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Introduction of the Hydroxy-Thia-Cyclohexyl Moiety: : The hydroxy-thia-cyclohexyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thia-cyclohexyl derivative with a hydroxy group, followed by cyclization to form the desired moiety.

  • Attachment of the Dimethylaminoethyl Group: : The dimethylaminoethyl group can be attached through a nucleophilic substitution reaction, where a dimethylaminoethyl halide reacts with the phenylacetate backbone.

  • Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride may involve optimized reaction conditions, such as:

    Use of Continuous Flow Reactors: To enhance reaction efficiency and yield.

    Catalyst Optimization: To improve reaction rates and selectivity.

    Purification Techniques: Such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to alcohols.

    Substitution: Nucleophilic substitution reactions can take place at the dimethylaminoethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Pharmacology: The compound can be studied for its potential therapeutic effects and mechanisms of action.

    Biochemistry: It can be used as a tool to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as:

    Receptors: The compound may bind to receptors in the central nervous system, modulating their activity.

    Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways.

    Ion Channels: The compound may interact with ion channels, altering cellular ion flux and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate
  • 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylpropionate
  • 2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylbutyrate

Uniqueness

2-(Dimethylamino)ethyl-(4-hydroxy-1-thia-4-cyclohexyl)-phenylacetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

102367-44-2

Molecular Formula

C17H26ClNO3S

Molecular Weight

359.9 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-phenyl-2-(thian-4-yl)ethaneperoxoate;hydrochloride

InChI

InChI=1S/C17H25NO3S.ClH/c1-18(2)10-11-20-21-17(19)16(14-6-4-3-5-7-14)15-8-12-22-13-9-15;/h3-7,15-16H,8-13H2,1-2H3;1H

InChI Key

HLFKKQBSKPGODP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOOC(=O)C(C1CCSCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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